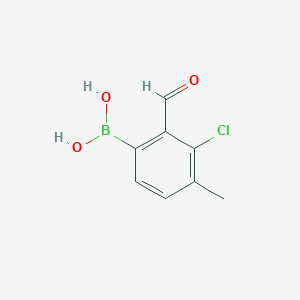
3-Chloro-2-formyl-4-methylphenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves boron-based chemistry, specifically boronic acid derivatives. While I don’t have specific synthetic procedures for this exact compound, boronic acids are commonly prepared through reactions involving boron trifluoride (BF3) or other boron reagents. These reactions often utilize Suzuki–Miyaura coupling or hydroboration methods .
Applications De Recherche Scientifique
Supramolecular Architecture
Studies on halophenylboronic acids, including structures similar to 3-Chloro-2-formyl-4-methylphenylboronic acid, have revealed insights into crystal structures and supramolecular architecture. These compounds are characterized by their ability to form stable structures through O−H···O interactions and C−H···X (X = Cl, Br, and I) interactions, which are essential in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Molecular Docking Studies
Phenylboronic acids, including those structurally related to 3-Chloro-2-formyl-4-methylphenylboronic acid, are utilized as synthetic intermediates in organic synthesis, particularly in the Suzuki-Miyaura reaction. This reaction is pivotal for the synthesis of various inhibitors of serine proteases. Molecular docking studies have shown that compounds structurally similar to 3-Chloro-2-formyl-4-methylphenylboronic acid exhibit binding affinity with anti-apoptotic proteins, indicating their potential in medicinal chemistry (Tanış, Kurt, Yalçın, & Ercan, 2020).
Synthesis of Complex Compounds
The ability of compounds structurally related to 3-Chloro-2-formyl-4-methylphenylboronic acid to undergo rapid formation with other molecules in neutral aqueous solutions has been documented. Such reactions are valuable for bioorthogonal coupling reactions, demonstrating orthogonality to protein functional groups and stability under physiological conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Applications in Organic Synthesis
Research on boronic acids, including 3-Chloro-2-formyl-4-methylphenylboronic acid, extends to their role as intermediates in organic synthesis. They have been utilized in the development of polymorphs for pharmaceutical applications, demonstrating the importance of solid-state characterization and the selection of polymorphs based on their physical properties for drug development (Katrincic et al., 2009).
Material Science Applications
The interaction of phenylboronic acids with various substrates, including their adsorption mechanisms, has implications for material science, especially in the development of sensors and coatings. Studies on fluoro and formyl analogues of phenylboronic acids have shed light on the influence of substituent type and position on adsorption mechanisms, crucial for designing materials with specific surface properties (Piergies et al., 2013).
Safety And Hazards
- MSDS : Link to MSDS
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-2-formyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZIYSBECJNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224529 | |
| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-formyl-4-methylphenylboronic acid | |
CAS RN |
1451391-37-9 | |
| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)

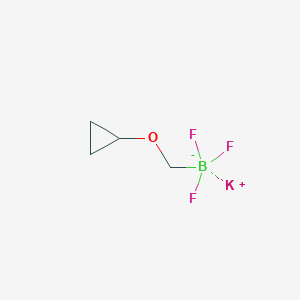
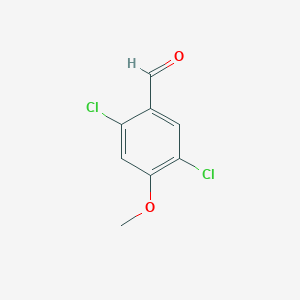
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
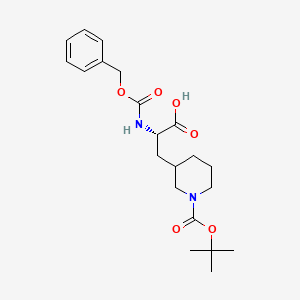
![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)
![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)
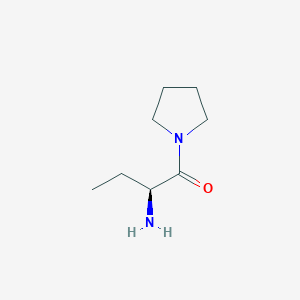
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)
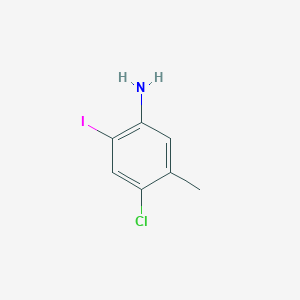
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)
